molecular formula C15H16ClN3O3 B2480450 4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide CAS No. 1241555-76-9

4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide

Cat. No. B2480450
CAS RN: 1241555-76-9
M. Wt: 321.76
InChI Key: IQOIAQQBMSDNLZ-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide” is a complex organic molecule. It contains a benzamide group, which is an amide derived from benzoic acid. This group is substituted with a chloro group at the 4th position and a methoxy group at the 2nd position. The methoxy group is further substituted with a carbamoyl group, which in turn is substituted with a cyanocyclopentyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide core, the introduction of the chloro and methoxy groups, and the attachment of the carbamoyl and cyanocyclopentyl groups. The exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core would provide a planar, aromatic region, while the various substituents would add steric bulk and potentially introduce elements of polarity and charge distribution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis or reactions with amines . The chloro group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or an intermediate in a chemical synthesis, future research might focus on optimizing its synthesis and exploring its reactivity .

properties

IUPAC Name

4-chloro-2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-10-3-4-11(14(18)21)12(7-10)22-8-13(20)19-15(9-17)5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOIAQQBMSDNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=C(C=CC(=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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